molecular formula C19H18Cl3N3O B610967 SR17018 CAS No. 2134602-45-0

SR17018

Numéro de catalogue: B610967
Numéro CAS: 2134602-45-0
Poids moléculaire: 410.7 g/mol
Clé InChI: LAGUDYUGRSQDKS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SR17018 is a μ-opioid receptor (MOR) agonist characterized by its G protein-biased signaling profile, which minimizes β-arrestin recruitment—a pathway associated with opioid-related adverse effects like respiratory depression and tolerance . This distinct binding mode underpins its functional selectivity, as interactions with TM6/7 are critical for β-arrestin activation .

Méthodes De Préparation

La voie de synthèse de SR17018 implique plusieurs étapes clés. Le matériau de départ est généralement un benzimidazole substitué, qui subit une série de réactions pour introduire les groupes fonctionnels nécessaires. Les conditions de réaction impliquent souvent l'utilisation de bases fortes, telles que l'hydrure de sodium, et divers solvants organiques.

Analyse Des Réactions Chimiques

SR17018 subit plusieurs types de réactions chimiques, notamment :

    Oxydation : Cette réaction peut être réalisée en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

    Réduction : Les agents réducteurs courants comprennent l'hydrure d'aluminium et le borohydrure de sodium.

    Substitution : Des réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de this compound peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

Applications De Recherche Scientifique

Pharmacokinetics

  • Bioavailability : SR17018 is orally bioavailable with a pharmacokinetic half-life of 6-8 hours.
  • Distribution : It exhibits a 3:1 brain to plasma ratio, allowing effective central nervous system penetration .

Scientific Research Applications

This compound has been extensively studied in various preclinical models, showcasing its potential across multiple domains:

Pain Models

  • Hot Plate Assay :
    • This compound demonstrated sustained analgesic effects without significant tolerance development after repeated dosing. This contrasts with traditional opioids that often lead to tolerance .
  • Formalin-Induced Inflammatory Pain :
    • The compound maintained efficacy across multiple doses, indicating its potential for treating inflammatory pain conditions .
  • Chemotherapy-Induced Neuropathy :
    • In models of neuropathic pain induced by chemotherapy agents, this compound exhibited greater potency and efficacy compared to morphine and oxycodone, retaining effectiveness upon chronic administration .

Comparative Efficacy Studies

Recent studies have highlighted the comparative advantages of this compound over conventional opioids:

  • Tolerance Development : Unlike morphine, which induces significant tolerance, this compound showed reduced tolerance in the hot plate test and maintained analgesic efficacy over time .
  • Respiratory Depression : this compound produced significantly less respiratory suppression compared to traditional opioids, addressing a major safety concern in opioid therapy .

Case Studies and Research Findings

Several key studies have documented the efficacy and safety profile of this compound:

Chronic Administration Studies

Mice treated with this compound exhibited no significant withdrawal symptoms compared to those treated with morphine. This suggests a lower potential for dependence and withdrawal issues associated with long-term opioid therapy .

Comparative Studies

In head-to-head trials, this compound outperformed both morphine and oxycodone in terms of analgesic efficacy while eliciting fewer side effects. This positions it as a promising candidate for pain management strategies, particularly in populations at risk for opioid dependence .

Summary of Key Findings

Study FocusFindings
Hot Plate AssaySustained analgesia without significant tolerance development.
Formalin-Induced Inflammatory PainMaintained efficacy across multiple doses.
Chemotherapy-Induced NeuropathyGreater potency than morphine and oxycodone; retained effectiveness upon chronic use.
Respiratory DepressionSignificantly less than traditional opioids, enhancing safety profile.
Dependence PotentialLower potential for dependence compared to conventional opioids.

Activité Biologique

SR17018 is a novel compound developed as a mu-opioid receptor (MOR) agonist, primarily characterized by its unique pharmacological profile that distinguishes it from traditional opioids. This article reviews the biological activity of this compound, focusing on its receptor interactions, efficacy in pain models, and potential therapeutic advantages.

Overview of this compound

This compound was designed to preferentially activate G-protein signaling pathways while minimizing β-arrestin recruitment, a characteristic that suggests a potential for reduced side effects typically associated with opioid use, such as respiratory depression and tolerance development .

Receptor Phosphorylation

One of the most notable aspects of this compound's biological activity is its atypical phosphorylation profile at the mu-opioid receptor. Initial studies indicated that this compound induces a unique phosphorylation pattern, initially limited to Ser375 within the first 20 minutes of exposure. Prolonged exposure leads to multisite phosphorylation akin to high-efficacy agonists like DAMGO .

  • Phosphorylation Kinetics :
    • Initial Phase (0-20 min) : Limited to Ser375.
    • Extended Phase (>30 min) : Multisite phosphorylation observed.

This differential phosphorylation may contribute to the biased signaling observed with this compound, suggesting that it engages different G-protein coupled pathways compared to traditional opioids .

Efficacy in Pain Models

This compound has been evaluated across various pain models demonstrating significant analgesic effects comparable to morphine but with a markedly improved safety profile.

Comparative Potency and Efficacy

CompoundPotency (GTPγS Binding)Respiratory DepressionTolerance Development
This compoundSimilar to MorphineMinimalLess than Morphine
MorphineStandardHighSignificant
OxycodoneLowerModerateSignificant
  • Antinociceptive Effects : In mouse models, this compound produced antinociception similar to morphine in both acute and chronic settings. Notably, it retained efficacy without developing tolerance as seen with morphine and oxycodone .

Specific Pain Models

  • Hot Plate Assay :
    • This compound maintained efficacy without significant tolerance development after repeated dosing.
  • Formalin-Induced Inflammatory Pain :
    • Demonstrated sustained analgesic effects across multiple doses.
  • Chemotherapy-Induced Neuropathy :
    • Exhibited superior potency compared to morphine and oxycodone, maintaining effectiveness upon repeated administration .

Side Effects and Safety Profile

The safety profile of this compound is particularly noteworthy. Studies indicate that it produces significantly less respiratory suppression compared to traditional opioids. This characteristic is crucial given the high incidence of respiratory depression associated with opioid therapies .

Case Studies and Research Findings

Recent research has highlighted the potential of this compound in clinical settings:

  • Chronic Administration Studies : Mice treated with this compound showed no significant withdrawal symptoms compared to those treated with morphine, suggesting a lower potential for dependence .
  • Comparative Studies : In head-to-head trials, this compound outperformed both morphine and oxycodone in terms of efficacy while eliciting fewer side effects, making it a promising candidate for pain management strategies in opioid-dependent populations .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of SR17018's interaction with the μ opioid receptor (MOR)?

this compound binds to MOR primarily at transmembrane (TM) helices TM3, TM6, and TM7, as revealed by cryo-EM and mutagenesis studies. Unlike traditional opioids (e.g., morphine, fentanyl), this compound lacks stable interactions with TM6/7 extracellular loops, which correlates with its biased signaling toward G-protein activation over β-arrestin recruitment .

Key Methodologies :

  • Structural Analysis : Cryo-EM to resolve ligand-receptor binding poses.
  • Mutagenesis : Validate critical residues (e.g., D149³.³², Y326⁷.⁴³) for functional assays.
  • Comparative Modeling : Overlay this compound’s binding mode with other ligands (e.g., DAMGO, PZM21) to identify interaction differences.
LigandBinding RegionsSignaling Bias (G-protein vs. β-arrestin)
This compoundTM3, TM6, TM7Strong G-protein bias
MorphineTM3, TM6, TM7, ECL2Balanced/Mild β-arrestin recruitment
DAMGOTM6/7 extracellularStrong β-arrestin recruitment
Data synthesized from structural studies .

Q. What experimental approaches are recommended to study this compound's biased agonism at MOR?

Biased agonism can be assessed via:

  • FRET/FRAP Assays : Quantify β-arrestin recruitment kinetics and receptor-phosphorylation dynamics. This compound exhibits slower β-arrestin recruitment compared to DAMGO, with lower peak amplitudes in FRET experiments .
  • Molecular Docking : Compare this compound’s binding poses across multiple MOR conformations (e.g., 4DKL, 5C1M) to identify voltage-sensitive interaction motifs .
  • Pathway-Specific Functional Assays : Measure cAMP inhibition (Gαi/o) and ERK phosphorylation (β-arrestin) to quantify bias factors .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's β-arrestin recruitment data across experimental conditions?

Contradictions may arise from differences in receptor phosphorylation states or assay systems. To address this:

  • Control Phosphorylation : Use phospho-deficient MOR mutants to isolate ligand-specific effects.
  • Cross-Validate Models : Compare results from FRET (live cells) and molecular dynamics simulations (in silico) to reconcile kinetic discrepancies .
  • Standardize Agonist Exposure Times : this compound’s slow dissociation kinetics require extended observation periods to capture full β-arrestin recruitment .

Q. How can this compound's pharmacological profile be optimized to reduce side effects while maintaining analgesia?

Strategies include:

  • Targeted Mutagenesis : Modify residues in TM2/TM7 to enhance G-protein coupling (e.g., M153².⁵⁴) while disrupting β-arrestin interfaces .
  • Pathway-Specific Screens : Use BRET-based biosensors to identify analogs with improved bias ratios.
  • In Vivo Behavioral Assays : Test respiratory depression and constipation in MOR knock-in mice to validate therapeutic windows .

Q. What methods enable effective comparative analysis of this compound against other biased ligands (e.g., TRV130, PZM21)?

  • Principal Component Analysis (PCA) : Map interaction fingerprints (e.g., hydrogen bonds, hydrophobic contacts) to cluster ligands by signaling profiles .
  • Binding Free Energy Calculations : Use MM/GBSA to quantify affinity differences across MOR conformations .
  • Functional Selectivity Indices : Calculate bias factors (ΔΔlog(τ/KA)) to rank ligands by pathway preference .

Q. Methodological Considerations

  • Data Interpretation : Always contextualize this compound’s biased signaling within its unique binding mode, which differs from peptide agonists (e.g., DAMGO) and fentanyl derivatives .
  • Reproducibility : Adhere to reporting standards (e.g., Beilstein Journal guidelines) for experimental details, including compound purity and assay conditions .

Comparaison Avec Des Composés Similaires

Key Pharmacological Data :

  • EC₅₀ for G protein activation : 97–288 nM (varies by assay and tissue) .
  • β-arrestin-2 recruitment : Minimal activity (EC₅₀ > 10 μM in mouse MOR assays) .
  • Bias factor : Ranges from 30 to 102 depending on cellular context (e.g., 102 in mouse brainstem GTPγS assays vs. 30 in CHO cells) .

TRV130 (Oliceridine)

  • Mechanistic Overlap : Like SR17018, TRV130 preferentially engages TM2/3 and avoids TM6/7 interactions, reducing β-arrestin recruitment .
  • Clinical Status : FDA-approved for acute pain, with demonstrated analgesic efficacy and reduced respiratory depression in human trials .
  • Key Differences :
    • Bias Factor : TRV130 exhibits a lower bias factor (~25–40) compared to this compound in preclinical models .
    • Efficacy : TRV130 is a full agonist for G protein signaling, whereas this compound is a partial agonist (~40% Emax) .

PZM21

  • Binding Profile : Shares this compound’s TM2/3-centric binding but lacks TM6/7 engagement .
  • In Vivo: Despite promising in vitro bias, PZM21 failed to show reduced side effects in non-human primates .

Morphine and Fentanyl

  • Balanced Agonists : Both interact robustly with TM2/3 and TM6/7, driving strong β-arrestin recruitment .
  • Adverse Effects :
    • Respiratory Depression : High risk due to β-arrestin pathway activation .
    • Tolerance : Rapid development observed in murine models, unlike this compound .
  • Binding Comparison :

    Ligand TM2/3 Interaction TM6/7 Interaction β-arrestin Recruitment
    This compound +++ ±
    Morphine +++ +++ +++
    Fentanyl +++ +++ +++

    Table 1: Structural and functional comparison of MOR agonists .

Research Findings and Controversies

Assay-Dependent Bias

This compound’s bias factor varies significantly across experimental systems:

  • High Bias (102-fold) in mouse brainstem GTPγS assays .
  • Low/No Bias in BRET-based signaling assays using transfected cells . This highlights the critical role of cellular context (e.g., receptor density, signaling machinery) in interpreting bias .

In Vivo Performance

  • Tolerance and Dependence : Chronic this compound administration in mice induced minimal tolerance and dependence compared to morphine .
  • Respiratory Safety : While this compound’s low β-arrestin recruitment suggests reduced respiratory depression, direct in vivo human data are lacking .

Structural Insights

Cryo-EM structures reveal that this compound’s weak TM6/7 interactions correlate with its inability to stabilize MOR conformations required for β-arrestin coupling . In contrast, balanced agonists like DAMGO stabilize both TM2/3 and TM6/7 interactions, enabling dual signaling .

Propriétés

IUPAC Name

5,6-dichloro-3-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl3N3O/c20-13-3-1-12(2-4-13)11-24-7-5-14(6-8-24)25-18-10-16(22)15(21)9-17(18)23-19(25)26/h1-4,9-10,14H,5-8,11H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGUDYUGRSQDKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC(=C(C=C3NC2=O)Cl)Cl)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101336689
Record name SR-17018
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2134602-45-0
Record name SR-17018
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2134602450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SR-17018
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SR-17018
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M8P7UAW4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.